molecular formula C15H16N2 B14721066 1'h,3'h-Spiro[cyclopentane-1,2'-perimidine] CAS No. 5745-92-6

1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]

Katalognummer: B14721066
CAS-Nummer: 5745-92-6
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: IMFHRPYNXZSTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1H-perimidine-2(3H),1’-cyclopentane] is a unique spirocyclic compound that features a perimidine moiety fused to a cyclopentane ring. Spirocyclic compounds are characterized by their distinctive three-dimensional structures, which often confer unique chemical and biological properties. The perimidine core is a nitrogen-containing heterocycle, which is known for its versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-perimidine-2(3H),1’-cyclopentane] typically involves the condensation of 1,8-naphthalenediamine with cyclopentanone under acidic conditions. This reaction forms the spirocyclic structure through a series of nucleophilic additions and cyclizations. Various catalysts, such as acids, metals, and nanocatalysts, can be employed to optimize the reaction conditions and yields .

Industrial Production Methods

Industrial production of spiro[1H-perimidine-2(3H),1’-cyclopentane] may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst recycling, to ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free synthesis and microwave-assisted reactions, can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1H-perimidine-2(3H),1’-cyclopentane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcomes and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield perimidine N-oxides, while reduction reactions can produce reduced spirocyclic derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Spiro[1H-perimidine-2(3H),1’-cyclopentane] has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of spiro[1H-perimidine-2(3H),1’-cyclopentane] involves its interaction with specific molecular targets, such as enzymes and receptors. The perimidine moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[1H-perimidine-2(3H),1’-cyclopentane] is unique due to its combination of a perimidine core and a cyclopentane ring, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

5745-92-6

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

spiro[1,3-dihydroperimidine-2,1'-cyclopentane]

InChI

InChI=1S/C15H16N2/c1-2-10-15(9-1)16-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,16-17H,1-2,9-10H2

InChI-Schlüssel

IMFHRPYNXZSTBY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)NC3=CC=CC4=C3C(=CC=C4)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.